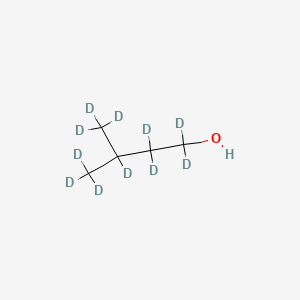

![molecular formula C6H11Cl2N3 B576031 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride CAS No. 165894-10-0](/img/structure/B576031.png)

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

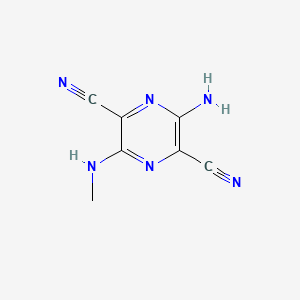

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a chemical compound with the CAS Number: 165894-10-0 . It has a molecular weight of 196.08 . The compound is stored at room temperature in an inert atmosphere . It is a solid substance .

Molecular Structure Analysis

The IUPAC name for this compound is 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride . The InChI code is 1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 196.08 . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Pharmaceutical Research: KRAS G12C Inhibitors

This compound has been identified as a potential inhibitor for the KRAS G12C mutation, which is significant in the development of targeted antitumor agents . The inhibition of KRAS G12C can lead to the suppression of cancer cell growth, making it a promising avenue for cancer therapy research.

Material Science: Optoelectronic Devices

In the field of material science, derivatives of imidazo[1,5-a]pyrazine are being explored for their potential in optoelectronic devices . Their unique electronic properties could be harnessed for developing advanced materials with specific light-emitting or conducting capabilities.

Analytical Chemistry: Sensors

The luminescent properties of imidazo[1,5-a]pyrazine derivatives make them suitable for use in sensors . These compounds can be used to detect the presence of various substances, potentially leading to advancements in environmental monitoring and diagnostic assays.

Drug Development: Anticancer Drugs

Research into imidazo[1,5-a]pyrazine derivatives has shown promise in the development of new anticancer drugs . Their ability to interact with biological targets can be leveraged to design compounds that can selectively kill cancer cells.

Biological Imaging: Emitters for Confocal Microscopy

The compound’s derivatives are being investigated as potential emitters for confocal microscopy and imaging . Their luminescent properties could improve the resolution and sensitivity of imaging techniques used in biological research.

Organic Synthesis: Versatile Scaffold

Imidazo[1,5-a]pyrazine acts as a versatile scaffold in organic synthesis, providing a framework upon which various functional groups can be added to create complex molecules . This versatility is crucial for the synthesis of a wide range of organic compounds.

Chemical Synthesis: Building Blocks

The compound serves as a building block in chemical synthesis, enabling the construction of more complex chemical structures . Its reactivity allows for the formation of various bonds, making it a valuable tool in synthetic chemistry.

Pharmacology: Biological Activity Studies

Imidazo[1,5-a]pyrazine derivatives are studied for their multifarious biological activities . This includes exploring their potential therapeutic effects and understanding their pharmacokinetics and pharmacodynamics.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHBJMRXMFIYPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=NC=C2CN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720999 |

Source

|

| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165894-10-0 |

Source

|

| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate](/img/structure/B575948.png)

![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate](/img/structure/B575956.png)